molecular formula C18H17ClN4O B2755168 3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide CAS No. 1351612-54-8

3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide

Cat. No.: B2755168
CAS No.: 1351612-54-8
M. Wt: 340.81
InChI Key: YOZUFAFIGDBSMK-UHFFFAOYSA-N
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Description

3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a benzimidazole moiety, which is known for its biological activity, and an azetidine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the formation of the benzimidazole core, followed by the introduction of the azetidine ring and the chlorobenzyl group. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the azetidine ring or the benzimidazole core, leading to different reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety may yield benzimidazole oxides, while nucleophilic substitution of the chlorobenzyl group can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including antitumor and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide stands out due to its unique combination of a benzimidazole core and an azetidine ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[(4-chlorophenyl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c19-14-7-5-12(6-8-14)9-20-18(24)23-10-13(11-23)17-21-15-3-1-2-4-16(15)22-17/h1-8,13H,9-11H2,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZUFAFIGDBSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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